Stereochemical Identity: Pure (E)-Isomer vs. Unspecified Stereoisomer Mixture (CAS 1504-59-2)
The target compound (CAS 148775-23-9) is explicitly defined as the (E)- or (2E)-isomer with one defined bond stereocenter, confirmed by its IUPAC name and SMILES notation [1]. The alternative CAS 1504-59-2 is often supplied without stereochemical specification, representing a possible mixture of (E) and (Z) isomers . In stereospecific syntheses where the trans-configuration of the double bond directs subsequent chemistry, the use of mixed-isomer material introduces an unquantified variable that can alter reaction yields and product profiles.
| Evidence Dimension | Defined Bond Stereocenter Count |
|---|---|
| Target Compound Data | 1 (Specified as E) |
| Comparator Or Baseline | 0 (undefined/mixed) for CAS 1504-59-2 |
| Quantified Difference | Stereochemically pure vs. undefined mixture |
| Conditions | Structural descriptor computed by PubChem (Cactvs 3.4.6.11) |
Why This Matters
Procuring stereochemically defined material ensures batch-to-batch consistency and eliminates a critical variable in stereospecific synthetic routes, particularly for medicinal chemistry where cis/trans isomerism impacts biological conformation.
- [1] PubChem. (2026). Computed Descriptors for (E)-3-(2,4-dichlorophenyl)prop-2-en-1-ol (CID 10488349). National Center for Biotechnology Information. View Source
